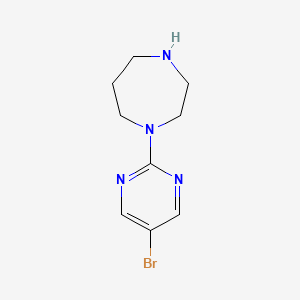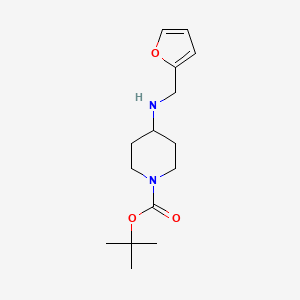
3-Amino-4-bromopyridin
Übersicht
Beschreibung
3-Amino-4-bromopyridine is an organic compound with the chemical formula C5H5BrN2. It appears as a white to pale yellow crystalline solid and is insoluble in water but soluble in organic solvents such as alcohols, ethers, and chlorinated hydrocarbons . This compound is an important intermediate in organic synthesis, commonly used in the preparation of pharmaceuticals and pesticides .
Wissenschaftliche Forschungsanwendungen
3-Amino-4-bromopyridine has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds, including antitumor and antiviral agents.
Medicine: It is involved in the development of pharmaceutical compounds, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the production of pesticides and as a ligand in catalysts and metal complexes.
Wirkmechanismus
Target of Action
The primary target of 3-Amino-4-bromopyridine is the carbon atom at the 4-position of the pyridine ring . This position is more reactive due to the presence of the electron-withdrawing nitrogen atom of the pyridine, which draws electron density towards it .
Mode of Action
The mode of action involves a nucleophilic aromatic substitution reaction . The ammonia molecule acts as a nucleophile and attacks the carbon atom at the 4-position . This attack results in the breakage of the double bond, leading to a loss of aromaticity . This forms a carbanionic Meisenheimer intermediate . The bromine atom at the 4-position then leaves, and the double bond reforms, restoring the aromaticity of the ring . This results in a net substitution of the bromine atom with an amino group .
Biochemical Pathways
The biochemical pathway involved in this reaction is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The result of the action of 3-Amino-4-bromopyridine is the formation of a new compound where the bromine atom at the 4-position of the pyridine ring is replaced with an amino group . This change can significantly alter the chemical properties of the compound, potentially leading to different biological activities.
Vorbereitungsmethoden
The preparation of 3-Amino-4-bromopyridine typically involves the following steps :
Synthesis of 3-chloropyridine: Pyridine reacts with hydrochloric acid to generate 3-chloropyridine.
Formation of 3-bromopyridine: 3-chloropyridine reacts with a bromide source in the presence of a base to produce 3-bromopyridine.
Amination: 3-bromopyridine is treated with ammonia water or ammonia gas to obtain 3-Amino-4-bromopyridine.
Analyse Chemischer Reaktionen
3-Amino-4-bromopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Oxidation and Reduction: The amino group can undergo oxidation or reduction, leading to different derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various bases and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
3-Amino-4-bromopyridine can be compared with other similar compounds such as :
4-Amino-3-bromopyridine: Similar in structure but with the amino and bromine groups in different positions.
3-Amino-6-bromopyridine: Another isomer with the bromine atom at the 6-position instead of the 4-position.
2-Amino-4-bromopyridine: Differing in the position of the amino group.
These compounds share similar reactivity but differ in their specific applications and the properties of the products formed from their reactions.
Eigenschaften
IUPAC Name |
4-bromopyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-4-1-2-8-3-5(4)7/h1-3H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQGBXRGSPSTES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376592 | |
| Record name | 3-Amino-4-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
239137-39-4 | |
| Record name | 3-Amino-4-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4-bromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Amino-4-bromopyridine in the synthesis of canthin-4-ones?
A: 3-Amino-4-bromopyridine serves as the starting material in a six-step synthesis of canthin-4-one []. The molecule undergoes a series of transformations, including ring formation and coupling reactions, ultimately leading to the desired canthin-4-one structure. This highlights the versatility of 3-Amino-4-bromopyridine as a building block in organic synthesis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B1271977.png)


![4-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271983.png)




![[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1271989.png)

![N-(2-Aminoethyl)-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1271992.png)
